molecular formula C21H29N3 B11534903 2-(2-Cyclododecylidenehydrazinyl)quinoline

2-(2-Cyclododecylidenehydrazinyl)quinoline

Cat. No.: B11534903
M. Wt: 323.5 g/mol
InChI Key: DMFOXZAOLPNXOP-UHFFFAOYSA-N
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Description

2-(2-Cyclododecylidenehydrazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system fused with a cyclododecylidenehydrazine moiety, making it a unique structure with potential pharmacological properties.

Properties

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)quinolin-2-amine

InChI

InChI=1S/C21H29N3/c1-2-4-6-8-13-19(14-9-7-5-3-1)23-24-21-17-16-18-12-10-11-15-20(18)22-21/h10-12,15-17H,1-9,13-14H2,(H,22,24)

InChI Key

DMFOXZAOLPNXOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC2=NC3=CC=CC=C3C=C2)CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline typically involves the following steps:

    Formation of Cyclododecylidenehydrazine: Cyclododecanone is reacted with hydrazine hydrate to form cyclododecylidenehydrazine.

    Condensation Reaction: The cyclododecylidenehydrazine is then condensed with 2-chloroquinoline in the presence of a base such as sodium carbonate to yield 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclododecylidenehydrazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of nitroquinoline or halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Cyclododecylidenehydrazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclohexylidenehydrazin-1-yl)quinoline
  • 2-(2-Cyclooctylidenehydrazin-1-yl)quinoline
  • 2-(2-Cyclopentylidenehydrazin-1-yl)quinoline

Uniqueness

2-(2-Cyclododecylidenehydrazin-1-yl)quinoline is unique due to its larger cyclododecylidene ring, which may confer different steric and electronic properties compared to its smaller analogs

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